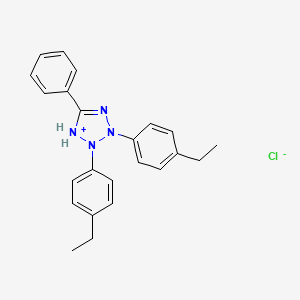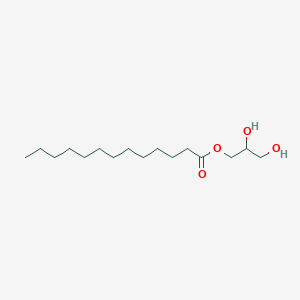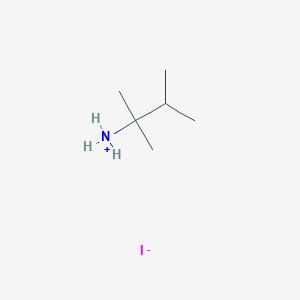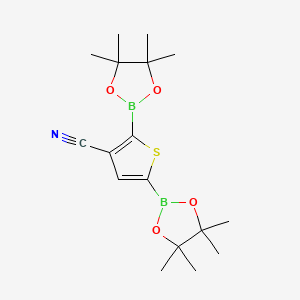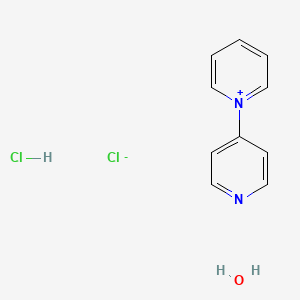
1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate
Vue d'ensemble
Description
1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate is a chemical compound with the molecular formula C10H10Cl2N2·H2O. It is a white crystalline solid that is soluble in water and organic solvents. This compound is commonly used in organic synthesis as a catalyst and reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate is typically synthesized by reacting 4-pyridylpyridine with hydrochloric acid. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of ethyl acetate as a solvent. The reaction mixture is refluxed in ethyl acetate, which simplifies the process and makes it easier to control. This method improves upon the traditional approach of directly heating pyridine with thionyl chloride, which requires longer reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds
Applications De Recherche Scientifique
1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways. Its pyridinium ring structure allows it to participate in electron transfer reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Pyridylpyridine: A related compound with similar chemical properties but without the chloride and hydrochloride components.
1,4’-Bipyridinium chloride: Another similar compound used in organic synthesis with different reactivity due to its bipyridinium structure.
Uniqueness: 1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate is unique due to its specific combination of pyridinium and chloride ions, which enhances its solubility and reactivity in various solvents. This makes it particularly useful in a wide range of chemical reactions and applications .
Propriétés
IUPAC Name |
4-pyridin-1-ium-1-ylpyridine;chloride;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2.2ClH.H2O/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;;/h1-9H;2*1H;1H2/q+1;;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLHXCQKIBKVLO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=NC=C2.O.Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


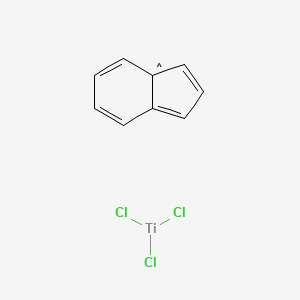
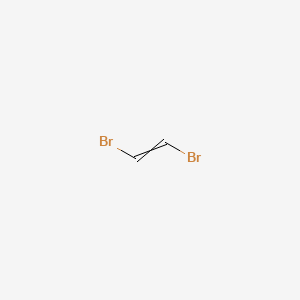
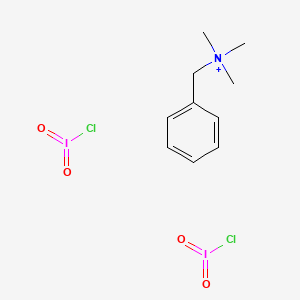
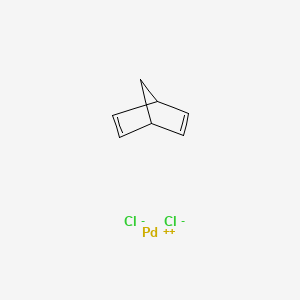
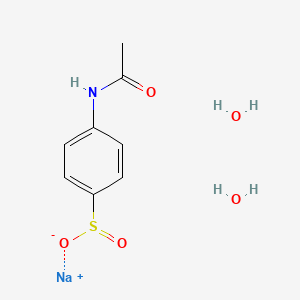

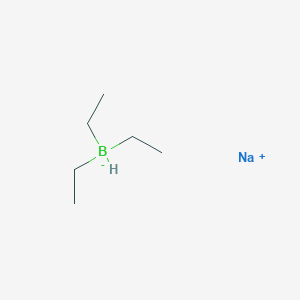
![1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7949732.png)
